molecular formula C21H20N2O2S B2874098 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-70-0

4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2874098
CAS RN: 684232-70-0
M. Wt: 364.46
InChI Key: SZAKFTBQJNHUDY-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a methoxy group, a tetrahydronaphthalene group, and a thiazole group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene group is a polycyclic structure, the thiazole is a heterocyclic ring containing nitrogen and sulfur, and the benzamide group contains a carbonyl and an amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the amide could impact its solubility .

Scientific Research Applications

Arylamides and PET Radiotracers Development

Arylamides, including compounds with tetrahydronaphthalen and thiazolyl groups, have been explored for their potential in tumor diagnosis through the development of PET (Positron Emission Tomography) radiotracers. These compounds, including arylamides hybrids, show high affinity for σ2 receptors, which are significant in identifying and diagnosing tumors. The research has focused on designing hybrid structures to achieve good candidates for σ2 PET tracer development, with some compounds showing promise despite challenges related to interaction with P-gp, which may limit their application in tumors overexpressing P-gp (Abate et al., 2011).

Anticancer and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, containing methoxy groups and related to benzamide structures, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and displayed significant analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Chikungunya Virus Replication Inhibition

Compounds with structural elements similar to 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide have been identified as inhibitors against the Chikungunya virus (CHIKV), demonstrating significant antiviral activity. These findings highlight the potential of such compounds in developing antiviral therapeutics, especially for diseases with limited treatment options (Ahmed et al., 2021).

Histone Deacetylase Inhibition for Alzheimer's Disease

5-Aroylindoles, containing methoxybenzoyl groups similar to the chemical structure , have been developed as selective histone deacetylase 6 (HDAC6) inhibitors, showing potential in ameliorating Alzheimer's disease phenotypes. These compounds could cross the blood-brain barrier and ameliorate impaired learning and memory in animal models, suggesting a promising direction for Alzheimer's disease treatment (Lee et al., 2018).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential uses. Without specific safety data, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, determining its reactivity, and assessing its potential uses .

properties

IUPAC Name

4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-25-18-10-8-15(9-11-18)20(24)23-21-22-19(13-26-21)17-7-6-14-4-2-3-5-16(14)12-17/h6-13H,2-5H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAKFTBQJNHUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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